molecular formula C20H23F2N7 B6443112 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2640898-47-9

2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6443112
CAS No.: 2640898-47-9
M. Wt: 399.4 g/mol
InChI Key: ROMYLZFXVUJGFV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl substituent at position 4, and a piperazine-linked 2,5-dimethylpyrazolo[1,5-a]pyrimidinyl moiety at position 5. The cyclopropyl group enhances metabolic stability, while the difluoromethyl group may influence electronic properties and binding affinity. The piperazine linker and pyrazolo[1,5-a]pyrimidinyl fragment likely contribute to solubility and selectivity .

Properties

IUPAC Name

7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N7/c1-12-10-18(29-17(23-12)9-13(2)26-29)28-7-5-27(6-8-28)16-11-15(19(21)22)24-20(25-16)14-3-4-14/h9-11,14,19H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMYLZFXVUJGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a novel heterocyclic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound is characterized by a pyrimidine core substituted with a cyclopropyl group and a difluoromethyl moiety, along with a piperazine ring linked to a pyrazolo[1,5-a]pyrimidine. The structural formula can be represented as follows:

C15H18F2N6\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}_6

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted the inhibitory effects of pyrazole derivatives on BRAF(V600E) and EGFR pathways, which are critical in tumor progression and metastasis .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Cell Line
Compound ABRAF0.25A375
Compound BEGFR0.10HCC827
2-Cyclopropyl...UnknownTBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have demonstrated that the compound can reduce inflammation markers in macrophage cell lines .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways that promote cell proliferation.
  • Modulation of Gene Expression : It may alter the expression of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Antitumor Efficacy

In a recent study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited significant cytotoxicity. The results indicated an IC50 value lower than that of standard chemotherapeutics used in treatment .

Case Study 2: Inflammatory Response

Another study assessed the impact of the compound on LPS-induced inflammation in RAW264.7 macrophages. The findings showed a reduction in nitric oxide production and downregulation of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Table 1: Structural Comparison of Pyrimidine and Pyrazolo-Pyrimidine Derivatives
Compound Name Core Structure Position 2 Position 4 Position 6 Substituent Reference
Target Compound Pyrimidine Cyclopropyl Difluoromethyl 4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine This Work
4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylate Pyrazolo[1,5-a]pyrimidine Methanesulfonyl-phenyl N/A Piperidine-carboxylate EP 1 808 168 B1
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Pyrazolo-pyrazin N/A 1-Propylpiperidin-4-yl EP 2023/39
Key Observations:
  • Core Heterocycles: The target compound’s pyrimidine core differs from pyrazolo-pyrimidine (e.g., EP 1 808 168 B1) or pyrido-pyrimidinone (e.g., EP 2023/39) scaffolds, which may alter binding modes in biological targets .
  • Substituent Effects : The cyclopropyl and difluoromethyl groups in the target compound contrast with methanesulfonyl-phenyl (EP 1 808 168 B1) or pyrazolo-pyrazin (EP 2023/39) substituents, suggesting divergent physicochemical profiles (e.g., logP, solubility) .

Research Findings and Implications

  • ADME Properties : The difluoromethyl group may improve metabolic stability compared to methyl or methoxy substituents in analogs (e.g., EP 2023/39), as fluorination often reduces CYP450-mediated oxidation .

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